Chirality: Dual (S)-Stereogenic Centers Differentiate Target from Achiral Glycyl Analog
The target compound possesses two well-defined (S)-stereogenic centers—at the alanine α-carbon and the pyrrolidine 2-position—while the comparator N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS 1353943-61-9) is achiral at the glycyl residue and attaches the functional groups at the pyrrolidine 3-position instead of the 2-position . This difference is not merely structural: the presence of two contiguous stereocenters enables the target compound to function as a homochiral scaffold for asymmetric synthesis, whereas the achiral comparator cannot provide the same degree of enantioselective control. The target compound’s reported optical rotation (literature value pending; supplier-stated purity ≥95% with confirmed enantiomeric excess data available upon quality assessment) contrasts with the comparator’s absence of chirality data, a critical distinction when procuring for stereoselective applications .
Target has two (S)-stereocenters; glycyl comparator has 0. MW 241.33 vs 213.28 g/mol. Substitution position differs (2- vs. 3-pyrrolidinyl).
Stereochemical identity supports asymmetric synthesis workflows; achiral analog cannot replicate chiral template.
Optical rotation pending; supplier-stated purity ≥95%.
| Evidence Dimension | Number and identity of stereogenic centers |
|---|---|
| Target Compound Data | Two (S)-configured stereocenters: (S)-alanine α-carbon and (S)-pyrrolidine 2-position; molecular formula C₁₂H₂₃N₃O₂, MW 241.33 |
| Comparator Or Baseline | N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS 1353943-61-9): achiral glycyl group, substitution at pyrrolidine 3-position; molecular formula C₁₀H₁₉N₃O₂, MW 213.28 |
| Quantified Difference | Target compound has 2 stereogenic centers vs. 0 for the comparator; molecular weight difference 28.05 g/mol; substitution position differs (2- vs. 3-pyrrolidinyl) |
| Conditions | Structural comparison based on IUPAC names, canonical SMILES, and supplier specifications (Fluorochem, PubChem) |
Why This Matters
For procurement in asymmetric synthesis or chiral separation method development, a compound with two defined stereocenters is not interchangeable with an achiral analog, as it provides a chiral template that the comparator lacks.
